molecular formula C5H12N2O2 B1317363 3-Ethoxypropanohydrazide CAS No. 37952-36-6

3-Ethoxypropanohydrazide

Cat. No.: B1317363
CAS No.: 37952-36-6
M. Wt: 132.16 g/mol
InChI Key: NMNHXPQJISZDMF-UHFFFAOYSA-N
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Description

3-Ethoxypropanohydrazide: is an organic compound with the molecular formula C5H12N2O2 . It is a hydrazide derivative, characterized by the presence of an ethoxy group attached to a propanohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Ethoxypropanohydrazide typically involves the reaction of ethyl 3-ethoxypropionate with hydrazine hydrate. The general procedure is as follows:

Industrial Production Methods:

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The process involves:

Chemical Reactions Analysis

Types of Reactions:

3-Ethoxypropanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxypropanohydrazide has several applications in scientific research:

    Medicinal Chemistry: It has shown potential as a therapeutic agent in the treatment of type 2 diabetes and cancer.

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Biological Research: It is employed in the study of enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxypropanohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 3-Methoxypropanohydrazide
  • 3-Butoxypropanohydrazide
  • 3-Isopropoxypropanohydrazide

Comparison:

3-Ethoxypropanohydrazide is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the ethoxy group enhances its solubility and potential biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-ethoxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-2-9-4-3-5(8)7-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNHXPQJISZDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586371
Record name 3-Ethoxypropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37952-36-6
Record name 3-Ethoxypropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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